Ciprofloxacin Impurity D HCl

概要

説明

Ciprofloxacin Impurity D Hydrochloride is a chemical compound that is often encountered as an impurity in the synthesis of Ciprofloxacin Hydrochloride. Ciprofloxacin is a widely used antibiotic belonging to the fluoroquinolone class, effective against a broad spectrum of bacterial infections. The presence of impurities like Ciprofloxacin Impurity D Hydrochloride is critical to monitor and control to ensure the efficacy and safety of the pharmaceutical product.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ciprofloxacin Impurity D Hydrochloride involves several chemical reactions. One common method includes the cyclization of intermediate compounds followed by piperazine substitution. The reaction conditions typically involve the use of solvents like acetonitrile and bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at elevated temperatures around 180°C .

Industrial Production Methods: In industrial settings, the synthesis of Ciprofloxacin and its impurities, including Ciprofloxacin Impurity D Hydrochloride, is often carried out in continuous flow reactors. This method allows for better control of reaction conditions, improved safety, and higher yields. The process involves a series of reactions in flow reactors, followed by sequential offline acidifications and filtrations to isolate the desired product .

化学反応の分析

Types of Reactions: Ciprofloxacin Impurity D Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: The removal of oxygen or the addition of hydrogen, typically using reducing agents such as sodium borohydride.

Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while reduction could produce hydroquinolone compounds.

科学的研究の応用

Scientific Research Applications

The stability of ciprofloxacin formulations can be influenced by the presence of impurities like Ciprofloxacin Impurity D Hydrochloride. Studies have shown that variations in formulation can lead to significant differences in dissolution profiles, which directly affect bioavailability . The presence of impurities can also alter the pharmacokinetic properties of ciprofloxacin, necessitating thorough investigation during drug development.

Table 2: Dissolution Profiles in Different Media

| Formulation Type | Dissolution in 0.01N HCl (%) | Dissolution in Acetate Buffer (%) |

|---|---|---|

| Innovator Product | >80 | Comparable |

| Generic Product | >80 | Not comparable |

This data underscores the need for careful formulation practices to ensure consistent therapeutic outcomes.

Case Study: Monitoring Impurities

A comprehensive study conducted on ciprofloxacin hydrochloride samples from various manufacturers revealed that certain batches exceeded acceptable limits for Ciprofloxacin Impurity D Hydrochloride. The findings prompted recommendations for improved analytical methods to enhance detection sensitivity, particularly advocating for HPLC over traditional thin-layer chromatography .

Case Study: Impact on Treatment Efficacy

In a clinical context, the presence of elevated levels of Ciprofloxacin Impurity D Hydrochloride has been linked to reduced efficacy in treating infections caused by resistant bacterial strains. In one documented case, a patient treated with a formulation containing high impurity levels experienced treatment failure, highlighting the critical role of impurity management in therapeutic effectiveness .

作用機序

Ciprofloxacin Impurity D Hydrochloride, like Ciprofloxacin, targets bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By inhibiting these enzymes, Ciprofloxacin Impurity D Hydrochloride prevents the supercoiling of bacterial DNA, thereby inhibiting bacterial growth and replication .

類似化合物との比較

- Ciprofloxacin Impurity A Hydrochloride

- Ciprofloxacin Impurity B Hydrochloride

- Ciprofloxacin Impurity C Hydrochloride

Comparison: Ciprofloxacin Impurity D Hydrochloride is unique in its chemical structure and the specific reactions it undergoes. While all these impurities are related to Ciprofloxacin, each has distinct properties and potential impacts on the efficacy and safety of the pharmaceutical product. For instance, Ciprofloxacin Impurity A Hydrochloride is often monitored using thin-layer chromatography, whereas Ciprofloxacin Impurity D Hydrochloride may require different analytical techniques .

生物活性

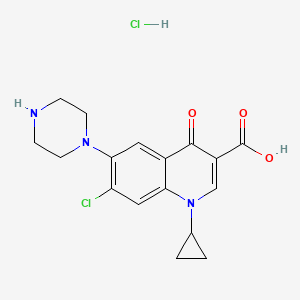

Ciprofloxacin Impurity D HCl, also known as 7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, is a notable impurity of the fluoroquinolone antibiotic ciprofloxacin. Understanding its biological activity is critical for assessing its potential effects in pharmaceutical formulations and its implications for drug safety and efficacy.

This compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C17H19Cl2N3O3 |

| Molecular Weight | 347.8 g/mol |

| CAS Number | 133210-96-5; 526204-10-4 (HCl salt) |

| Solubility | Soluble in water and ethanol |

Ciprofloxacin and its impurities, including Impurity D, primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. This inhibition prevents bacterial DNA replication, transcription, and repair, ultimately leading to cell death. Although the primary compound is well-studied, the specific contributions of Impurity D to these mechanisms remain less clear.

Toxicity and Safety Profile

The safety profile of ciprofloxacin impurities is essential for evaluating their impact on human health. Preliminary studies suggest that while some impurities may exhibit reduced toxicity compared to their parent compounds, they still require thorough investigation to determine their safety in clinical use .

Study on Ciprofloxacin Formulations

A comparative study evaluated the technical quality of various ciprofloxacin formulations, focusing on dissolution rates and impurity levels. The findings highlighted significant variations in dissolution profiles across different brands, which could affect bioavailability and therapeutic efficacy. Notably, all tested formulations met the pharmacopoeial requirements for drug content but exhibited differences in disintegration times and impurity levels .

Analysis of Drug-related Impurities

Another study focused on the analysis of drug-related impurities in ciprofloxacin raw materials using High-Performance Liquid Chromatography (HPLC). The results indicated that while impurity levels were within acceptable limits, ongoing monitoring is crucial to ensure product quality and patient safety .

特性

IUPAC Name |

7-chloro-1-cyclopropyl-4-oxo-6-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3.ClH/c18-13-8-14-11(7-15(13)20-5-3-19-4-6-20)16(22)12(17(23)24)9-21(14)10-1-2-10;/h7-10,19H,1-6H2,(H,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXERMCKAUYNRNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)N4CCNCC4)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。